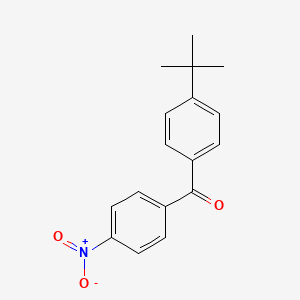

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-

Description

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- (CAS: 10372-92-6) is a substituted benzophenone derivative characterized by two distinct aromatic rings: a 4-nitrophenyl group and a 4-(1,1-dimethylethyl)phenyl (tert-butylphenyl) group attached to a central carbonyl group. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 307.35 g/mol . The tert-butyl substituent introduces steric bulk, while the nitro group enhances electron-withdrawing properties, making this compound valuable in photochemical applications, polymer stabilizers, or intermediates in organic synthesis .

Properties

CAS No. |

10372-92-6 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(4-tert-butylphenyl)-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C17H17NO3/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(11-7-13)18(20)21/h4-11H,1-3H3 |

InChI Key |

KKYQYRVNPAHJNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 4-tert-butyl-4’-aminobenzophenone.

Oxidation: 4-carboxy-4’-nitrobenzophenone.

Substitution: Various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

Recent studies have highlighted the compound's potential as an antioxidant and anti-inflammatory agent. Molecular docking simulations indicate that derivatives of this compound exhibit excellent bioactivity due to their ability to interact with biological targets effectively. For instance, compounds derived from (4-nitrophenyl)phenylmethanone have shown promising results in inhibiting oxidative stress pathways, making them candidates for therapeutic applications in diseases associated with inflammation and oxidative damage .

Nonlinear Optical Properties

The compound has been evaluated for its nonlinear optical (NLO) properties using density functional theory (DFT). The analysis reveals that the presence of nitro groups enhances the molecular hyperpolarizability, suggesting potential applications in photonic devices and materials that require efficient light modulation capabilities. This characteristic is particularly valuable in designing advanced optical materials for telecommunications and imaging technologies .

Synthesis of Pharmaceuticals

Methanone derivatives are utilized in the synthesis of pharmaceutical compounds. The structural features of (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- allow for modifications that can yield various biologically active molecules. For example, the compound can serve as a precursor in synthesizing drugs that target specific enzymes or receptors involved in disease mechanisms .

Material Science

In material science, this compound's properties make it suitable for developing polymers and coatings with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the overall performance of materials used in automotive and aerospace applications .

Study 1: Antioxidant Activity Evaluation

A study conducted by researchers utilized molecular docking techniques to assess the antioxidant properties of methanone derivatives. The findings indicated that certain modifications to the nitrophenyl group significantly improved the compound's ability to scavenge free radicals. This research supports the potential use of these compounds in developing dietary supplements aimed at reducing oxidative stress-related diseases .

Study 2: Nonlinear Optical Material Development

Another investigation focused on synthesizing a series of methanone derivatives to evaluate their NLO properties. The results demonstrated that compounds with multiple nitro substitutions exhibited superior NLO responses compared to their counterparts. This study underscores the relevance of (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- in creating materials for advanced optical applications .

Mechanism of Action

The mechanism of action of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- | 10372-92-6 | C₁₇H₁₇NO₃ | 307.35 | 4-Nitrophenyl, 4-tert-butylphenyl |

| Bis[4-(1,1-dimethylethyl)phenyl]-methanone | 15796-82-4 | C₂₁H₂₆O | 294.43 | Dual 4-tert-butylphenyl |

| Methanone, (4-methylphenyl)phenyl | - | C₁₄H₁₂O | 196.25 | 4-Methylphenyl |

| (4-Nitrophenyl)(phenyl)methanone | - | C₁₃H₉NO₃ | 227.22 | 4-Nitrophenyl |

| 1-(4-(1,1-Dimethylethyl)phenyl)ethanone | 943-27-1 | C₁₂H₁₆O | 176.25 | 4-tert-butylphenyl (ethanone backbone) |

Key Observations:

- Electronic Effects: The nitro group enhances electron deficiency, making the compound more electrophilic than non-nitro analogues like Bis[4-(1,1-dimethylethyl)phenyl]-methanone ().

- Thermal Stability : The tert-butyl group may improve thermal stability compared to methyl-substituted derivatives ().

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Observations:

- Solubility Trends: The nitro and tert-butyl groups reduce water solubility compared to simpler benzophenones.

- Phase Behavior: Methanone, (4-methylphenyl)phenyl shows a well-defined melting point (59–60°C) (), while data for the target compound remains sparse.

Table 3: Functional Comparison

Key Observations:

- Photochemical Use: The nitro group in the target compound suggests utility in light-driven reactions, similar to 4-nitrobenzophenone derivatives ().

- Synthetic Limitations : The tert-butyl group may limit catalytic interactions in cross-coupling reactions compared to less hindered analogues.

Biological Activity

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-, commonly referred to as 4-tert-butyl-4'-nitrobenzophenone, is an organic compound with significant biological activity. This compound is characterized by its unique structure, which includes a methanone functional group and two aromatic rings—one bearing a tert-butyl group and the other a nitro group. The molecular formula is CHN O, with a molecular weight of approximately 283.32 g/mol .

- Molecular Formula : CHN O

- Molecular Weight : 283.32 g/mol

- Density : 1.232 g/cm³

- Boiling Point : Approximately 417.5°C

Biological Activity Overview

Research indicates that methanone derivatives often exhibit notable biological activities, including:

- Antimicrobial properties : Many methanone derivatives have shown effectiveness against various bacterial strains.

- Antitumor activity : Some studies suggest potential anticancer effects through different mechanisms of action.

The biological activity of methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- can be attributed to its structural features:

- The tert-butyl group contributes steric hindrance, which may influence the compound's interaction with biological targets.

- The nitro group serves as an electron-withdrawing substituent, enhancing the compound's reactivity and potential for biological interaction.

Comparative Analysis with Related Compounds

A comparison of methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- with similar compounds highlights its unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Methanone, (4-methylphenyl)(4-nitrophenyl)- | CHN O | Lacks tert-butyl group; used as a dye precursor. |

| Benzophenone | CHO | Serves primarily as a UV filter; simpler structure. |

| 4-Nitrobenzophenone | CHN O | Contains only nitro substituents; used in organic synthesis. |

The combination of the tert-butyl and nitro groups in methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- may enhance its biological activity compared to other simpler compounds.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various methanone derivatives demonstrated that certain compounds exhibited significant activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group was found to be particularly influential in enhancing antibacterial efficacy .

Antitumor Effects

Research has indicated that some derivatives of methanone can inhibit cancer cell proliferation. For instance, in vitro studies have shown that compounds similar to methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- can induce apoptosis in cancer cell lines such as HeLa and A549 . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of methanone derivatives. A notable bioassay involving Fischer 344 rats and B6C3F1 mice indicated that certain concentrations led to significant tumor development in specific organs . This highlights the importance of understanding both therapeutic potentials and risks associated with such compounds.

Q & A

Q. What are the key synthetic routes for Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using tert-butylbenzene and 4-nitrobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include Ullmann coupling between 4-tert-butylphenylboronic acid and 4-nitroiodobenzene, followed by oxidation to the ketone. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. nitrobenzene), stoichiometric ratios, and temperature control (50–80°C) to minimize side products like over-nitrated derivatives .

- Data Analysis : Monitor reaction progress via TLC (Rf ~0.6 in hexane/ethyl acetate 7:3) and characterize intermediates using melting point analysis (e.g., tert-butylbenzene intermediate melts at 137°C, similar to analogs in ).

Q. How can purity and structural integrity be validated for this compound?

- Methodology : Employ a combination of HPLC (C18 column, acetonitrile/water gradient) and spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹, referencing standard spectra from NIST databases .

- ¹H-NMR : Look for tert-butyl singlet at δ 1.35 ppm and aromatic protons (δ 7.5–8.3 ppm) with coupling patterns indicating para-substitution .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this methanone derivative?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model ground-state dipole moments (µg) and excited-state transitions. Compare results with experimental UV-Vis spectra (λmax ~310 nm in ethanol) to validate charge-transfer interactions between electron-donating tert-butyl and electron-withdrawing nitro groups .

- Data Contradictions : Discrepancies between calculated and observed bandgaps may arise from solvent effects or crystal packing, requiring adjustments in solvation models (e.g., PCM) .

Q. How does crystallographic analysis resolve structural ambiguities in polymorphic forms?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals torsion angles between aryl rings and tert-butyl conformation. For example, reports a dihedral angle of 28.5° between phenyl rings in a related methanone, influencing π-π stacking. Compare with Powder XRD to detect polymorphs, using Rietveld refinement for phase quantification .

- Challenges : Crystallization solvents (e.g., ethanol vs. DMSO) may induce lattice distortions, necessitating Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O contacts from nitro groups) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology : Kinetic control via slow reagent addition (e.g., dropwise addition of nitrobenzoyl chloride) reduces dimerization. Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). For persistent impurities like 4-nitrobenzoic acid, employ acid-base extraction (pH 5–6) .

- Data-Driven Optimization : Use Design of Experiments (DoE) to model temperature, catalyst loading, and stirring rate effects on yield. Pareto charts can identify critical factors (e.g., AlCl₃ stoichiometry) .

Contradictions and Knowledge Gaps

Q. How do conflicting IR spectral data from different sources impact structural assignments?

Q. Why do some synthetic routes report lower enantiomeric excess (ee) in related methanones?

- Hypothesis : Steric hindrance from the tert-butyl group may reduce catalyst accessibility in asymmetric syntheses. Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under microwave irradiation to enhance ee (>90%) .

Applications in Material Science

Q. Can this compound serve as a photoactive component in optoelectronic devices?

- Methodology : Evaluate charge carrier mobility via Time-Resolved Microwave Conductivity (TRMC). The nitro group’s electron-withdrawing nature enhances exciton dissociation, making it suitable for organic photovoltaics. Compare with analogs lacking the tert-butyl group to assess steric effects on device efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.